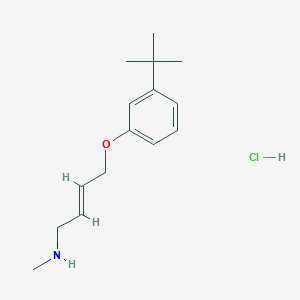![molecular formula C22H37N3O3S B6119692 1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6119692.png)
1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a combination of methoxy, piperazine, phenoxy, and thiomorpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed .
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and piperazine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine and methoxy groups but differs in its overall structure and functional groups.
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar in having a methoxyphenol group but lacks the piperazine and thiomorpholine components.
Uniqueness
1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O3S/c1-3-6-23-7-9-24(10-8-23)16-19-4-5-21(22(15-19)27-2)28-18-20(26)17-25-11-13-29-14-12-25/h4-5,15,20,26H,3,6-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEVCCFMLWXPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid](/img/structure/B6119613.png)
![4-fluoro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119624.png)
![4-[(4E)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B6119634.png)
![10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)
![5,7-DIBROMO-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6119645.png)
![N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyloxan-4-amine](/img/structure/B6119646.png)
![6-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119657.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6119659.png)

![N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide](/img/structure/B6119677.png)
![ethyl 3,3,3-trifluoro-2-hydroxy-2-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]oxypropanoate](/img/structure/B6119683.png)
![Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate](/img/structure/B6119699.png)
![2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)
